![molecular formula C11H17N5 B11736813 [(1-ethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11736813.png)
[(1-ethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1-Ethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine is a secondary amine featuring two pyrazole-derived substituents. Each pyrazole ring is substituted at the N-1 position with either an ethyl or methyl group, and both are connected via methylene (-CH₂-) groups to the central nitrogen atom. This structure confers unique physicochemical properties, making it a candidate for pharmaceutical applications, particularly in kinase and enzyme inhibition .
Molecular Formula: Estimated as C₁₁H₁₈N₅ (derived from structural analysis).
Molecular Weight: ~220.3 g/mol.
Key Features:
- Pyrazole rings enhance aromatic stacking and hydrogen-bonding capabilities.
- Ethyl and methyl substituents modulate lipophilicity and metabolic stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-ethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine can be achieved through several synthetic routes. One common method involves the reaction of 1-ethyl-1H-pyrazole-4-carbaldehyde with 1-methyl-1H-pyrazole-4-carbaldehyde in the presence of an amine source, such as ammonia or a primary amine. The reaction typically occurs under mild conditions, with the use of a suitable solvent like ethanol or methanol, and may require a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[(1-ethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can convert the pyrazole rings to pyrazolines.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Pyrazole N-oxides.
Reduction: Pyrazolines.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
[(1-ethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of [(1-ethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Variations
Pyrazole-containing amines exhibit diverse bioactivities depending on substituents. Key analogs include:
Key Observations :
- Ethyl/Methyl vs. Propyl : Larger alkyl groups (e.g., propyl) increase lipophilicity but may reduce metabolic stability compared to ethyl/methyl .
- Aromatic Substituents : Methoxyphenyl groups enhance π-π stacking but introduce steric hindrance .
Physicochemical Properties
Key Observations :
- The target compound’s logP (~1.8) balances hydrophobicity for membrane permeability and aqueous solubility.
- Methyl substituents improve solubility compared to bulkier analogs .
Key Observations :
- The target compound’s structure aligns with kinase inhibitors (e.g., CDK2) but requires empirical validation .
- PDE10A inhibitors with pyrazolylmethyl groups show sub-nanomolar potency, highlighting the scaffold’s versatility .
Challenges :
- Steric hindrance from ethyl/methyl groups may reduce reaction yields compared to smaller substituents.
Biological Activity
[(1-ethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine is a heterocyclic compound characterized by two pyrazole rings linked by a methylene bridge. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including enzyme inhibition and receptor modulation.
The molecular formula of the compound is C11H14N4, with a molecular weight of approximately 218.26 g/mol. Its structure is significant for its biological interactions, particularly due to the presence of nitrogen atoms that can participate in hydrogen bonding and coordination with biological targets.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It can act as an enzyme inhibitor , where it binds to the active site of enzymes, thereby inhibiting their function. Additionally, it may modulate receptor activity, influencing various signaling pathways within cells.
1. Enzyme Inhibition
Research indicates that compounds similar to this compound exhibit significant enzyme inhibition properties. For instance, studies have shown that related pyrazole derivatives can inhibit alpha-amylase activity, which is crucial for carbohydrate metabolism. The IC50 values for these compounds were reported to be significantly lower than that of acarbose, a known alpha-amylase inhibitor .
Compound | IC50 (mg/mL) | Comparison with Acarbose |
---|---|---|
Pyrazole Derivative | 0.013 - 0.134 | More potent than 0.26 (Acarbose) |
2. Antifungal Activity
In vitro studies have demonstrated antifungal properties against various strains such as Aspergillus niger and Penicillium digitatum. The inhibition zones measured ranged from 12 mm to 16 mm, indicating moderate antifungal potency .
3. Anticancer Potential
Preliminary investigations into the anticancer properties suggest that pyrazole derivatives can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of cell cycle regulators. However, detailed studies specifically on this compound are still needed to confirm these effects.
Case Study 1: Alpha-Amylase Inhibition
A study conducted on a series of pyrazole derivatives, including those related to the compound , evaluated their alpha-amylase inhibition capabilities. The results indicated that structural modifications significantly influenced their inhibitory potency. The docking studies provided insights into the binding interactions at the enzyme's active site, confirming the experimental findings .
Case Study 2: Antifungal Efficacy
Another study focused on assessing the antifungal efficacy of pyrazole derivatives against clinical isolates of fungi. The results indicated that certain derivatives exhibited superior antifungal activity compared to standard treatments, suggesting potential therapeutic applications in treating fungal infections .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for [(1-ethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine, and how can reaction conditions be standardized?
- Methodology : The synthesis typically involves alkylation of pyrazole derivatives. A common approach includes reacting 1-ethyl-1H-pyrazole-4-carbaldehyde with 1-methyl-1H-pyrazole-4-carbaldehyde in the presence of a base (e.g., NaH or K₂CO₃) and an aprotic solvent (e.g., DMF or DMSO) under reflux. Optimization requires controlling temperature (60–80°C), pH (neutral to slightly basic), and reaction time (12–24 hours). Purification via column chromatography or recrystallization ensures high purity .
Q. Which characterization techniques are critical for confirming the structure and purity of this compound?
- Methodology : Use Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm substituent positions and connectivity. High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Infrared (IR) spectroscopy identifies functional groups (e.g., amine stretches at ~3300 cm⁻¹). Purity is assessed via HPLC with UV detection .
Q. What are the common chemical reactions this compound undergoes, and how can they be leveraged for derivatization?
- Methodology :
- Oxidation : Treat with KMnO₄ or H₂O₂ to form pyrazole-N-oxides.
- Reduction : Use NaBH₄ or LiAlH₄ to reduce imine intermediates.
- Substitution : React with alkyl halides (e.g., methyl iodide) for N-alkylation. Monitor reactions via TLC and isolate products using solvent extraction .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodology :
- Replicate assays under standardized conditions (e.g., cell lines, incubation times).
- Validate purity : Impurities (e.g., unreacted starting materials) may skew results. Use HPLC-MS for batch consistency.
- Cross-reference structural analogs : Compare activity with compounds like [(1-ethyl-3-methyl-pyrazol-4-yl)methyl]amine to identify substituent-specific effects .
Q. What experimental strategies are effective for elucidating the mechanism of action in biological systems?
- Methodology :
- Target identification : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to study binding kinetics with enzymes/receptors.
- Pathway analysis : Employ RNA sequencing or Western blotting to track downstream signaling (e.g., NF-κB for anti-inflammatory activity).
- Molecular docking : Model interactions with proteins (e.g., cyclooxygenase-2) using software like AutoDock Vina .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodology :
- Synthesize analogs : Modify substituents (e.g., replace ethyl with propyl or introduce halogens).
- Assay libraries : Test analogs in high-throughput screens for antimicrobial (MIC assays) or anticancer (MTT assays) activity.
- QSAR modeling : Use computational tools (e.g., MOE) to correlate structural features (e.g., logP, polar surface area) with bioactivity .
Q. What challenges arise in crystallizing this compound, and how can they be addressed?
- Methodology :
- Solvent selection : Screen polar (ethanol) vs. non-polar (hexane) solvents for slow evaporation.
- Temperature gradients : Use controlled cooling (e.g., 0.5°C/hour) to promote crystal growth.
- X-ray diffraction : Refine data with SHELXL (for small molecules) to resolve disorder in flexible substituents .
Q. Data Analysis and Validation
Q. How should researchers handle discrepancies in spectroscopic data between synthesized batches?
- Methodology :
- Batch comparison : Overlay NMR spectra (e.g., δ 7.2–7.5 ppm for pyrazole protons) to detect impurities.
- Isotopic labeling : Use ¹⁵N-labeled precursors to confirm amine connectivity in ambiguous cases.
- Collaborative validation : Cross-check with independent labs using identical instrumentation .
Q. What computational tools are recommended for predicting physicochemical properties relevant to drug development?
- Methodology :
- ADME prediction : Use SwissADME to estimate solubility (LogS), permeability (Caco-2), and metabolic stability.
- pKa calculation : Tools like MarvinSuite predict ionization states affecting bioavailability.
- Toxicity profiling : Employ ProTox-II to assess hepatotoxicity or mutagenicity risks .
Q. Applications in Medicinal Chemistry
Q. How can this compound be optimized for blood-brain barrier (BBB) penetration in neuropsychiatric applications?
- Methodology :
- Lipophilicity adjustment : Introduce fluorine atoms (e.g., replacing methyl with trifluoromethyl) to enhance BBB permeability.
- P-glycoprotein evasion : Design analogs with lower molecular weight (<400 Da) and reduced hydrogen bond donors.
- In vivo validation : Use rodent models to measure brain-to-plasma ratios via LC-MS/MS .
Properties
Molecular Formula |
C11H17N5 |
---|---|
Molecular Weight |
219.29 g/mol |
IUPAC Name |
N-[(1-ethylpyrazol-4-yl)methyl]-1-(1-methylpyrazol-4-yl)methanamine |
InChI |
InChI=1S/C11H17N5/c1-3-16-9-11(7-14-16)5-12-4-10-6-13-15(2)8-10/h6-9,12H,3-5H2,1-2H3 |
InChI Key |
BCHPWEAEJAEJRD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)CNCC2=CN(N=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.